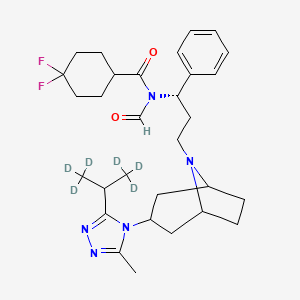
N-Formyl Maraviroc-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl Maraviroc-d6 is a deuterated form of Maraviroc, a compound primarily used in the treatment of HIV-1 infection. The deuterated version, this compound, is often used in scientific research, particularly in the field of proteomics . This compound is characterized by its molecular formula C30H35D6F2N5O2 and a molecular weight of 547.71 .
Vorbereitungsmethoden
The synthesis of N-Formyl Maraviroc-d6 involves several steps, starting with the preparation of Maraviroc. The deuteration process typically involves the introduction of deuterium atoms into the Maraviroc molecule. This can be achieved through various chemical reactions, including catalytic hydrogenation using deuterium gas. The reaction conditions often require a catalyst such as palladium on carbon and a solvent like ethanol . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-Formyl Maraviroc-d6 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative.
Wissenschaftliche Forschungsanwendungen
N-Formyl Maraviroc-d6 has several scientific research applications:
Chemistry: It is used as a reference standard in mass spectrometry to study the behavior of Maraviroc and its metabolites.
Biology: It is used in studies involving the interaction of Maraviroc with biological targets, such as the CCR5 receptor.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Maraviroc.
Industry: It is used in the development of new drugs and therapeutic agents.
Wirkmechanismus
N-Formyl Maraviroc-d6, like Maraviroc, acts as a CCR5 co-receptor antagonist. It blocks the interaction between the HIV-1 gp120 protein and the CCR5 receptor on human cells, preventing the virus from entering the cells . This mechanism involves the binding of this compound to the CCR5 receptor, which induces a conformational change that inhibits the binding of the HIV-1 gp120 protein .
Vergleich Mit ähnlichen Verbindungen
N-Formyl Maraviroc-d6 is unique compared to other similar compounds due to its deuterated nature. Deuteration often enhances the metabolic stability and alters the pharmacokinetic properties of the compound. Similar compounds include:
Maraviroc: The non-deuterated form, used as an antiretroviral agent.
N-Formyl-Met-Leu-Phe: A chemotactic peptide and a specific ligand of the N-formyl peptide receptor.
N-Formyl-Met-Leu-Phe-Lys: Another chemotactic peptide with similar applications in immunology.
These compounds share similar structural features but differ in their specific applications and biological targets.
Eigenschaften
Molekularformel |
C30H41F2N5O2 |
|---|---|
Molekulargewicht |
547.7 g/mol |
IUPAC-Name |
4,4-difluoro-N-formyl-N-[(1S)-3-[3-[3-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-methyl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C30H41F2N5O2/c1-20(2)28-34-33-21(3)37(28)26-17-24-9-10-25(18-26)35(24)16-13-27(22-7-5-4-6-8-22)36(19-38)29(39)23-11-14-30(31,32)15-12-23/h4-8,19-20,23-27H,9-18H2,1-3H3/t24?,25?,26?,27-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
VOAHTIZOTHESLT-KFMTUYIGSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NN=C(N1C2CC3CCC(C2)N3CC[C@@H](C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC1=NN=C(N1C2CC3CCC(C2)N3CCC(C4=CC=CC=C4)N(C=O)C(=O)C5CCC(CC5)(F)F)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


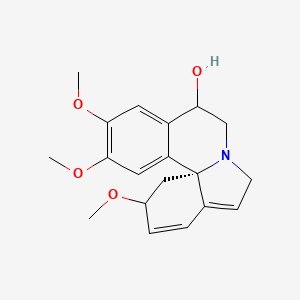
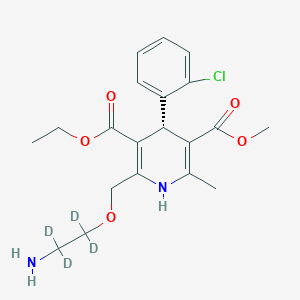
![11-Hydroxy-10-[3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyloxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B15145072.png)

![1,2-Ethanediol,1-[(2S,4aR,4bS,7R,8aS)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-,2-acetate,(1R)-](/img/structure/B15145102.png)

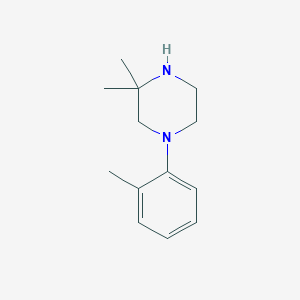
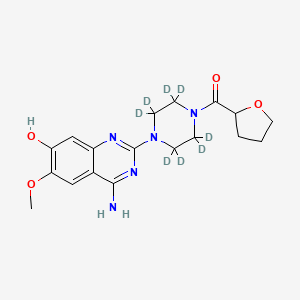
![6-hydroxy-2-methyl-4-oxo-6-[(3R,5S,7R,10R,12R,13S,14S,17R)-3,7,12-trihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]heptanoic acid](/img/structure/B15145141.png)

![3-chloro-4-fluoro-N-[[4-[[(2,3,4,5,6-pentadeuteriobenzoyl)amino]carbamoyl]phenyl]methyl]benzenesulfonamide](/img/structure/B15145147.png)
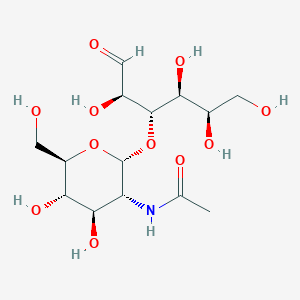
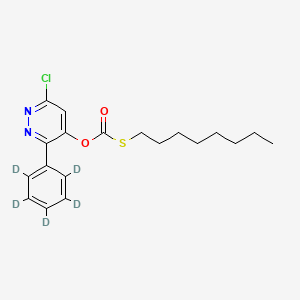
![3,4,5-Tris(benzyloxy)-6-[(benzyloxy)methyl]oxan-2-yl 2,2,2-trichloroethanimidate](/img/structure/B15145159.png)
